molecular formula C15H24N4O3 B6800210 N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide

N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B6800210
M. Wt: 308.38 g/mol
InChI Key: OBZRXGNENOETLF-UHFFFAOYSA-N
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Description

N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-oxa-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound that features a pyrazole ring, an oxabicyclo octane structure, and a carboxamide group

Properties

IUPAC Name

N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-4-13-12(14(21-3)18(2)17-13)7-16-15(20)19-10-5-6-11(19)9-22-8-10/h10-11H,4-9H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZRXGNENOETLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1CNC(=O)N2C3CCC2COC3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring through a cyclization reaction involving hydrazine and an appropriate diketone. The resulting pyrazole intermediate is then subjected to alkylation to introduce the ethyl and methoxy groups.

The next step involves the formation of the oxabicyclo[321]octane structure This is achieved through a Diels-Alder reaction, where a diene and a dienophile react under controlled conditions to form the bicyclic structure

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole ring, where halogenated derivatives can be formed using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂)

Major Products Formed

The major products formed from these reactions include oxidized pyrazole derivatives, reduced bicyclic structures, and halogenated pyrazole compounds.

Scientific Research Applications

N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique structural properties.

Mechanism of Action

The mechanism of action of N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
  • N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate
  • N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylic acid

Uniqueness

The uniqueness of N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-oxa-8-azabicyclo[321]octane-8-carboxamide lies in its specific structural features, which confer distinct chemical and biological properties

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